

Quantum Chemical Calculations for Dimethylcarbamate: A Technical Guide

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Compound of Interest		
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Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of **dimethylcarbamate** and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and computational chemistry. This document details the theoretical background, computational methodologies, and key findings from various quantum chemical studies, with a focus on structural properties, conformational analysis, vibrational frequencies, and reaction mechanisms. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental and computational protocols are provided. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to enhance understanding.

Introduction

Carbamates are a crucial class of organic compounds with wide-ranging applications, notably as key structural motifs in many approved drugs and prodrugs.[1] The **dimethylcarbamate** moiety, in particular, is of significant interest due to its presence in various biologically active molecules and its role in chemical synthesis. Understanding the electronic structure, conformation, and reactivity of **dimethylcarbamate** at a molecular level is paramount for rational drug design and the optimization of synthetic pathways.



Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties and behaviors of chemical systems.[2][3] These computational methods allow for the detailed investigation of geometric parameters, vibrational spectra, and the energetics of reaction pathways, providing insights that can be challenging to obtain through experimental means alone.[2] This guide synthesizes findings from multiple computational studies to provide a cohesive understanding of the quantum chemical landscape of **dimethylcarbamate**.

Computational Methodologies

The accuracy and reliability of quantum chemical calculations are intrinsically linked to the chosen computational approach. The studies referenced in this guide primarily employ Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[3]

Density Functional Theory (DFT)

DFT methods are favored for their balance of computational cost and accuracy.[3] The selection of the functional and basis set is critical for obtaining meaningful results.

Experimental Protocols:

- Geometry Optimization and Vibrational Analysis: The geometries of dimethylcarbamate and
 related molecules are typically optimized to find the minimum energy structures on the
 potential energy surface. Subsequent frequency calculations are performed at the same
 level of theory to confirm that the optimized structures are true minima (no imaginary
 frequencies) and to obtain vibrational spectra.[4][5]
- Software: Common software packages used for these calculations include Gaussian, GAMESS, and PC GAMESS.[4][6]
- Functionals: A variety of functionals have been employed, with hybrid functionals being a popular choice.
 - B3LYP: This hybrid functional is widely used for its reliability in predicting molecular geometries and vibrational frequencies.[4][5][7]

Foundational & Exploratory

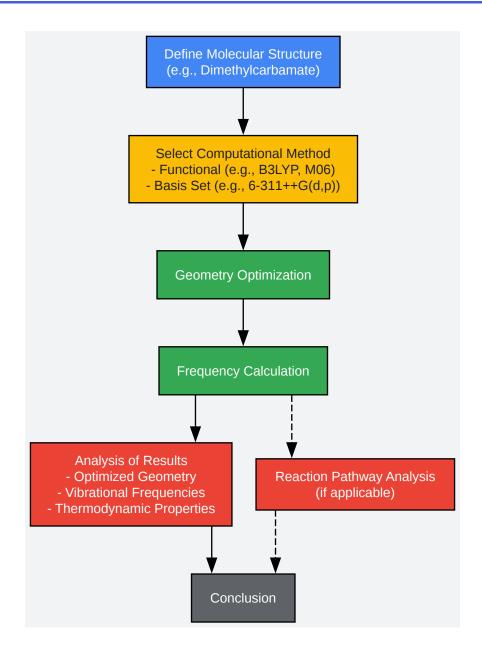




- M06: This functional is known for its good performance in studies of reaction mechanisms and non-covalent interactions.
- ωB97XD: This long-range corrected functional incorporating empirical dispersion is also utilized.[8]
- Basis Sets: The choice of basis set determines the flexibility of the orbital description.
 - Pople-style basis sets: 6-31G(d,p) and 6-311++G(df,p) are frequently used, with the latter providing a more extensive set of functions for higher accuracy.[4][5][8][9]
 - KTZVP: This basis set has also been applied in specific studies.[6]
- Solvation Models: To account for the influence of a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are often employed.[4]

A generalized workflow for performing DFT calculations on **dimethylcarbamate** is depicted below.





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Figure 1: A generalized workflow for DFT calculations.

Structural Properties and Conformational Analysis

Quantum chemical calculations provide precise information about the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For carbamates, a key structural feature is the potential for syn and anti conformations around the C-N bond, which can significantly influence their biological activity.[1]

Optimized Geometry



The geometric parameters of **dimethylcarbamate** and its derivatives have been determined through DFT calculations. These theoretical structures show good agreement with experimental data where available.[5][6]

Table 1: Selected Calculated Geometrical Parameters for **Dimethylcarbamate** Derivatives

Parameter	Molecule	Method	Calculated Value	Experiment al Value	Reference
C-N Bond Length (Å)	Dimethoate	B3LYP/6- 311G(d)	1.366	1.340	[5]
C=O Bond Length (Å)	Dimethoate	B3LYP/6- 311G(d)	1.213	1.201	[5]
O-C-N Angle	Dimethoate	B3LYP/6- 311G(d)	110.4	111.0	[5]

Conformational Preferences

Carbamates can exist as a mixture of syn and anti rotamers due to the partial double bond character of the C-N bond.[1] The energy difference between these conformers is often small, leading to a dynamic equilibrium in solution.[1] Computational studies have shown that the anti-isomer is generally favored for steric and electrostatic reasons, though the energy difference can be close to zero in some cases.[1] For methyl N,N-dimethylcarbamate, the barrier to rotation about the C-N bond is approximately 15 kcal/mol.[10]

Hydrogen bonding plays a significant role in stabilizing specific conformers, particularly in more complex carbamate derivatives.[4][11] Natural Bond Orbital (NBO) analysis is a computational technique used to understand these stabilizing interactions, such as hyperconjugation.[12][13]

Vibrational Analysis

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for identifying and characterizing molecules. DFT calculations can predict the infrared (IR) and Raman spectra of **dimethylcarbamate**, aiding in the assignment of experimental vibrational bands.[5][9]



A complete vibrational assignment for related carbamate structures has been performed using DFT calculations with the B3LYP functional and the 6-31G(d,p) basis set.[9] The calculated spectra show good agreement with experimental data.[9]

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Carbamate Pesticides

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)	Assignment	Reference
C=O stretch	1716	~1700-1730	Characteristic carbamate peak	[9]
C-O stretch	1162	~1160-1200	Characteristic carbamate peak	[9]
C-N stretch	1014	~1010-1040	Characteristic carbamate peak	[9]
O-C-N bend	874	~870-890	Characteristic carbamate peak	[9]

Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving **dimethylcarbamate**. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.

Reaction of N,O-Dimethyl Carbamate with Methylamine

The reaction of N,O-dimethyl carbamate with methylamine has been studied using M06 and B3LYP hybrid density functional methods.[7] These calculations revealed that the reaction proceeds through a concerted cyclic transition state.[7] The study also explored the catalytic effect of sodium methoxide, which was found to significantly lower the activation free energy.[7]

Formation of N,O-Dimethylcarbamate

The formation of N,O-dimethylcarbamate from N-methylformamide and dimethyl carbonate has been investigated using DFT.[8] The reaction proceeds in three stages, with the rate-



limiting step being the addition of dimethyl carbonate to the N=C π -bond of the iminol tautomer of N-methylformamide.[8]

The logical flow of this multi-step reaction is illustrated in the diagram below.



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Figure 2: Reaction pathway for the formation of N,O-dimethylcarbamate.

Table 3: Calculated Activation Energies for Key Reactions

Reaction	Computational Method	Activation Free Energy (kJ/mol)	Reference
N,O-dimethyl carbamate + methylamine (uncatalyzed)	M06/B3LYP	High	[7]
N,O-dimethyl carbamate + methylamine (sodium methoxide catalyzed)	M06/B3LYP	Low	[7]
Rate-limiting step in N,O-dimethylcarbamate formation	B3LYP/6- 311++G(df,p)	Not specified, but identified as the addition step	[8]

Conclusion



Quantum chemical calculations, particularly DFT, provide a powerful framework for understanding the fundamental properties of **dimethylcarbamate**. These computational approaches have yielded valuable insights into its structure, conformational dynamics, vibrational characteristics, and reactivity. The data and methodologies presented in this guide, synthesized from various research articles, offer a solid foundation for further computational and experimental investigations. For researchers in drug development, this detailed molecular-level understanding is crucial for the design of novel therapeutics with improved efficacy and specificity. The continued application and refinement of these computational techniques will undoubtedly accelerate future discoveries in this important area of chemistry.

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